molecular formula C20H23NO3 B3038654 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone CAS No. 882748-28-9

1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone

Cat. No.: B3038654
CAS No.: 882748-28-9
M. Wt: 325.4 g/mol
InChI Key: XMJNBNWOYODSSI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone is a synthetic organic compound characterized by a benzodioxole ring fused to a propanone backbone and a 4-(sec-butyl)anilino substituent. These compounds typically exhibit diverse physicochemical and biological properties influenced by substituents on the aromatic rings .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-butan-2-ylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-3-14(2)15-4-7-17(8-5-15)21-11-10-18(22)16-6-9-19-20(12-16)24-13-23-19/h4-9,12,14,21H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJNBNWOYODSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148703
Record name 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882748-28-9
Record name 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882748-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Propanone Group: The benzodioxole ring is then reacted with a suitable propanone derivative under acidic or basic conditions.

    Introduction of the Aniline Group: The final step involves the coupling of the benzodioxole-propanone intermediate with 4-(sec-butyl)aniline, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with derivatives featuring variations in the anilino substituent. Key analogs include:

Substituent on Anilino Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
4-Trifluoromethyl C₁₇H₁₄F₃NO₃ 337.297 High electron-withdrawing effect; used in medicinal chemistry
4-Methoxy C₁₇H₁₇NO₄ 299.32 Electron-donating group; influences electronic distribution
5-Chloro-2-Methoxy C₁₇H₁₆ClNO₄ 333.77 Halogenated substituent; potential bioactivity
4-Isopropyl C₁₉H₂₁NO₃ 333.77* Bulky alkyl group; modulates lipophilicity
4-Fluoro C₁₇H₁₅FNO₃ (inferred) ~299.3 (calculated) Moderate electronegativity; common in drug design

*Note: Discrepancy observed in molecular weight calculation for C₁₉H₂₁NO₃ (calculated: 311.37; reported: 333.77).

Physicochemical Properties

  • Trifluoromethyl analog : Higher molecular weight (337.297 g/mol) and lipophilicity due to the CF₃ group, enhancing metabolic stability .
  • Methoxy analog : Lower logP (predicted) compared to alkylated derivatives due to polar OCH₃ group .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone, commonly referred to as the compound of interest, is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a benzodioxole ring, an aniline derivative, and a propanone moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Basic Information

PropertyValue
IUPAC Name 1-(1,3-benzodioxol-5-yl)-3-(4-butan-2-ylanilino)propan-1-one
CAS Number 882748-28-9
Molecular Formula C20H23NO3
Molar Mass 325.4 g/mol
Density 1.165 ± 0.06 g/cm³
Boiling Point 516.2 ± 50.0 °C
pKa 4.91 ± 0.50

Structural Characteristics

The compound's structure can be described as follows:

  • Benzodioxole Ring : This moiety is known for its role in various biological activities.
  • Aniline Group : The presence of the sec-butyl-substituted aniline may influence the compound's interaction with biological targets.
  • Propanone Moiety : This functional group is often associated with ketone reactivity, which can play a role in biological mechanisms.

The biological activity of 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antioxidant Properties : The benzodioxole moiety is known for its antioxidant capabilities, which may protect cells from oxidative stress.
  • Neuropharmacological Effects : There is emerging evidence indicating that this compound could exhibit neuroactive properties, possibly influencing neurotransmitter systems.

Study on Antioxidant Activity

A study published in Phytotherapy Research evaluated the antioxidant potential of compounds featuring benzodioxole structures. The findings indicated that these compounds could scavenge free radicals effectively, suggesting a protective role against oxidative damage in cellular models .

Neuropharmacological Evaluation

Research conducted by Smith et al. (2020) investigated the effects of related compounds on neurotransmitter release in vitro. The study found that derivatives similar to 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone could modulate dopamine and serotonin levels, indicating potential applications in treating mood disorders .

Enzyme Inhibition Study

A recent publication highlighted the enzyme inhibitory effects of this compound on cytochrome P450 enzymes. Such inhibition could have significant implications for drug interactions and metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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